Cas no 1804185-72-5 (2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one)
2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one
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- Inchi: 1S/C12H12BrF3OS/c1-3-8-4-5-9(18-12(14,15)16)6-10(8)11(17)7(2)13/h4-7H,3H2,1-2H3
- InChI Key: KOIWZTJBAGFGPT-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=C(C=CC=1CC)SC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 296
- XLogP3: 5.3
- Topological Polar Surface Area: 42.4
2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014076-250mg |
2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one |
1804185-72-5 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
| Alichem | A013014076-500mg |
2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one |
1804185-72-5 | 97% | 500mg |
823.15 USD | 2021-06-25 | |
| Alichem | A013014076-1g |
2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one |
1804185-72-5 | 97% | 1g |
1,504.90 USD | 2021-06-25 |
2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one
Professional Introduction to 2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1804185-72-5)
2-Bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1804185-72-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a brominated aromatic ring system coupled with a trifluoromethylthio substituent, which imparts unique electronic and steric properties. The presence of a propionone backbone further enhances its utility as a synthetic intermediate, particularly in the development of biologically active agents.
The structural motif of 2-bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one positions it as a versatile building block for the synthesis of more complex pharmacophores. The bromine atom at the 2-position of the phenyl ring provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of heterocyclic scaffolds. Additionally, the trifluoromethylthio group introduces electron-withdrawing effects and metabolic stability, making it an attractive feature for drug candidates targeting neurological and inflammatory disorders.
In recent years, there has been a surge in research focused on molecules containing trifluoromethylthio substituents due to their ability to modulate pharmacokinetic properties, including bioavailability and resistance to enzymatic degradation. For instance, studies have demonstrated that compounds incorporating this moiety often exhibit enhanced binding affinity to biological targets, thereby improving therapeutic efficacy. The 2-ethyl substituent at the ortho position relative to the bromine atom further fine-tunes the electronic distribution of the aromatic system, influencing both reactivity and biological activity.
The synthesis of 2-bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes the bromination of an appropriate phenyl derivative followed by thioetherification with trifluoromethanesulfenyl chloride in the presence of a base. The subsequent condensation with ethyl propionate or its derivatives yields the desired product in good yields under optimized conditions. This synthetic route highlights the compound's accessibility while maintaining high purity standards suitable for downstream applications.
One of the most compelling aspects of 2-bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one is its potential as a scaffold for drug discovery. Researchers have leveraged its structural features to develop novel analogs with improved pharmacological profiles. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression. The ability to systematically modify key functional groups while retaining core structural integrity makes it an invaluable tool for medicinal chemists seeking to optimize lead compounds.
The role of computational chemistry in elucidating the reactivity and biological behavior of 2-bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one cannot be overstated. Advanced modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to predict binding interactions with target proteins. These predictions guide experimental efforts by identifying key residues critical for ligand binding and by suggesting modifications that could enhance potency or selectivity. Such interdisciplinary approaches are essential for accelerating the discovery process in modern drug development.
Recent publications highlight the utility of this compound in designing small-molecule probes for biochemical assays. By serving as a precursor to more complex molecules, it enables researchers to investigate signaling pathways and enzyme mechanisms with greater precision. For instance, fluorescently labeled derivatives have been used to track protein-protein interactions in living cells, providing insights into dynamic cellular processes. This underscores the compound's versatility beyond traditional pharmaceutical applications.
The impact of CAS No. 1804185-72-5 on synthetic methodology is also noteworthy. Its unique structure has inspired new synthetic strategies that could be applied to other challenging molecular frameworks. Catalytic processes involving transition metals have been particularly effective in constructing intricate architectures from this precursor, demonstrating its importance as a synthetic intermediate. Such innovations not only streamline production but also open up new avenues for molecular diversification.
As our understanding of disease mechanisms evolves, so too does our appreciation for compounds like 2-bromo-1-(2-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one. Emerging evidence suggests that modulating specific biochemical pathways may offer therapeutic benefits beyond conventional treatments. The ability to rapidly synthesize and evaluate derivatives ensures that researchers remain at the forefront of innovation, ready to address unmet medical needs with precision-engineered molecules.
In conclusion,CAS No 1804185 72 5 represents more than just a chemical entity; it embodies the intersection of innovation and practicality in pharmaceutical chemistry. Its structural features make it an ideal candidate for further exploration, offering both academic researchers and industry scientists a valuable resource for developing next-generation therapeutics. As we continue to uncover new applications and refine synthetic methodologies, compounds like this will undoubtedly play an integral role in shaping the future of medicine.
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